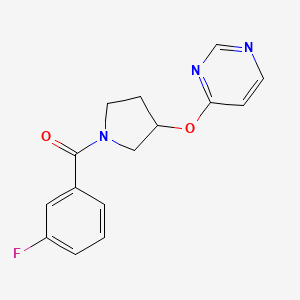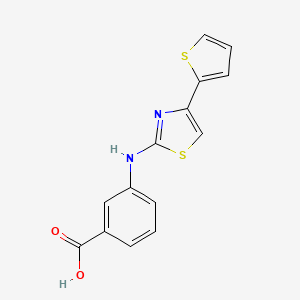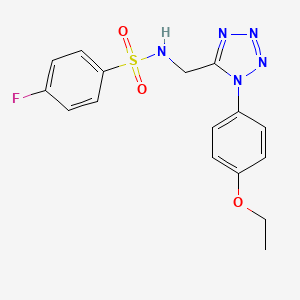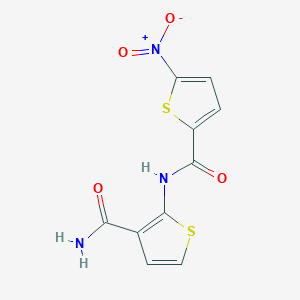
4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride” is a chemical compound with the CAS Number: 2248345-23-3 . It has a molecular weight of 313.25 . The IUPAC name for this compound is 4-methyl-2-(piperidin-4-ylmethyl)thiazole-5-carboxylic acid dihydrochloride . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2S.2ClH/c1-7-10(11(14)15)16-9(13-7)6-8-2-4-12-5-3-8;;/h8,12H,2-6H2,1H3,(H,14,15);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 313.25 .Scientific Research Applications
Antimicrobial Activity
The novel synthesis of thiazolidinone derivatives, including compounds similar to "4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride," demonstrates significant antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, showing promising antimicrobial activity which could lead to the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Cancer Research
Research into thiazole derivatives also includes their application in cancer research. For instance, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives have shown potent anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011). Similarly, other studies have highlighted the antiproliferative effects of 4-thiazolidinone derivatives on human leukemic cells, indicating their possible use in leukemia therapy (Sharath Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).
Receptor Ligand Development
Compounds featuring the piperidinyl moiety, akin to "this compound," have been identified as selective high-affinity ligands at human dopamine receptors, indicating their relevance in neurological research and potential therapeutic applications for neurological disorders (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Target of Action
The primary targets of the compound “4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride” are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.
Properties
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethylsulfanyl)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2.2ClH/c1-8-6-13-10(12-8)14-7-9-2-4-11-5-3-9;;/h6,9,11H,2-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIOHNIQRGVKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)

![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)

![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)






